N-Acetyl-Fluvoxamin-Säure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Acetyl Fluvoxamine Acid” is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, obsessive-compulsive disorder, anxiety, and eating disorders .

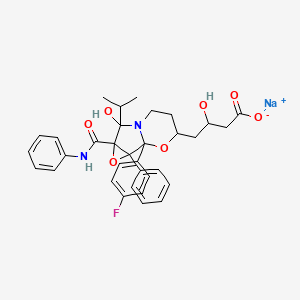

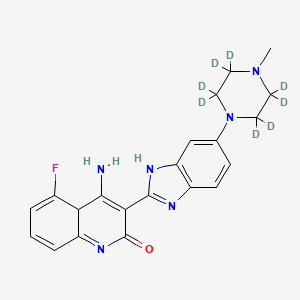

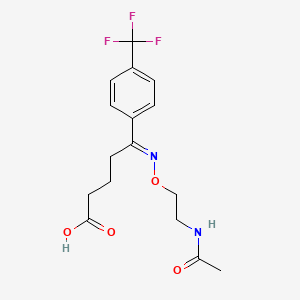

Molecular Structure Analysis

N-Acetyl Fluvoxamine Acid contains a total of 44 bonds; 25 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 oxime (aromatic), and 1 hydroxyl group . The molecular formula is C16H19F3N2O4 .

Wissenschaftliche Forschungsanwendungen

Behandlung von COVID-19

Fluvoxamin, ein selektiver Serotonin-Wiederaufnahmehemmer mit entzündungshemmenden Eigenschaften, hat als umfunktioniertes Medikament zur Behandlung von COVID-19 Aufmerksamkeit erlangt . In einer kleinen, doppelblinden, placebokontrollierten, randomisierten Studie wurde gezeigt, dass es die klinische Verschlechterung von Patienten mit leichter Coronavirus-Krankheit 2019 (COVID-19) verhindert .

Entzündungshemmende Eigenschaften

Fluvoxamin hat signifikante entzündungshemmende Eigenschaften. Es ist ein Agonist für den Sigma-1-Rezeptor, über den es Entzündungen kontrolliert . Seine entzündungshemmenden Wirkungen beruhen wahrscheinlich auf der Regulierung des Sigma-1-Rezeptors, der angeborene und adaptive Immunantworten moduliert .

3. Regulierung der durch das Inositol-erforderliche Enzym 1α angetriebenen Entzündung Fluvoxamin ist ein wichtiger Regulator der durch das Inositol-erforderliche Enzym 1α (IRE1) angetriebenen Entzündung . Dies könnte eine Rolle bei der Behandlung von COVID-19 spielen, da es Koagulopathie regulieren oder einen Zytokinsturm mildern kann, beides bekannte Kennzeichen von schwerem COVID-19 .

Reduktion der Thrombozytenaggregation

Fluvoxamin hat nachweislich die Thrombozytenaggregation reduziert . Dieser Effekt könnte bei der Behandlung von Krankheiten von Vorteil sein, bei denen die Thrombozytenaggregation eine Rolle spielt.

Verminderte Mastzelldegranulation

Fluvoxamin kann die Mastzelldegranulation verringern . Mastzellen spielen eine entscheidende Rolle bei vielen Entzündungszuständen, einschließlich allergischer Erkrankungen, und diese Eigenschaft könnte bei der Behandlung dieser Zustände von Vorteil sein.

Interferenz mit dem endolysosomalen Virusverkehr

Fluvoxamin kann den endolysosomalen Virusverkehr beeinträchtigen<a aria-label="1: 6. Interferenz mit dem endolysosomalen Virusverkehr" data-citationid="93582f38-0098-24a4-568a-b67b0a4d8cbd-32" h="ID=SERP,5015.1" href="https://

Wirkmechanismus

Target of Action

N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite N-acetyl Fluvoxamine acid .

Result of Action

The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which N-Acetyl Fluvoxamine Acid is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .

Cellular Effects

Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl Fluvoxamine Acid is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Acetyl Fluvoxamine Acid in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .

Metabolic Pathways

N-Acetyl Fluvoxamine Acid is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .

Transport and Distribution

A postmortem redistribution effect was observed for fluvoxamine in a study .

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis of N-Acetyl Fluvoxamine Acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Fluvoxamine", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Fluvoxamine is reacted with acetic anhydride in the presence of a catalytic amount of sodium hydroxide in ethanol to yield N-Acetyl Fluvoxamine.", "The N-Acetyl Fluvoxamine is then hydrolyzed using a strong base, such as sodium hydroxide, to yield N-Acetyl Fluvoxamine Acid." ] } | |

CAS-Nummer |

88699-87-0 |

Molekularformel |

C16H19F3N2O4 |

Molekulargewicht |

360.33 g/mol |

IUPAC-Name |

(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |

InChI-Schlüssel |

AKWQMVCHHIIRDB-STZFKDTASA-N |

Isomerische SMILES |

CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |

SMILES |

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Kanonische SMILES |

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Synonyme |

(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.